6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Description
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 3 and a 4-(4-fluorophenyl)piperazinyl group at position 4. This structure confers unique physicochemical properties, including enhanced metabolic stability due to the trifluoromethyl group and improved receptor-binding affinity via the piperazine-fluorophenyl moiety.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N6/c17-11-1-3-12(4-2-11)24-7-9-25(10-8-24)14-6-5-13-21-22-15(16(18,19)20)26(13)23-14/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMNXMIDGNWZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of acid catalysts and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as solvent choice, temperature, and reaction time, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Due to its pharmacological profile, it is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine with structurally related compounds, emphasizing key differences in substituents, biological activities, and therapeutic applications.
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Key Findings from Comparisons:
Role of Piperazine vs. Piperidine :
- The piperazine ring in the target compound improves solubility and provides a flexible scaffold for receptor interactions, whereas piperidine derivatives (e.g., carboxamide analogs) prioritize hydrogen bonding for antimicrobial activity .
- Sulfonyl-piperazine derivatives (e.g., 6-[4-((3,4-dichlorophenyl)sulfonyl)piperazin-1-yl]-triazolo-pyridazine) exhibit enhanced antiviral activity due to strong electron-withdrawing effects .
Impact of Trifluoromethyl Group :
- The CF₃ group at C3 increases metabolic stability and lipophilicity, making the compound suitable for CNS-targeting applications (e.g., TPA023’s anxiolytic effects) .
Bivalent vs. Monovalent Structures: Bivalent compounds like AZD5153 show superior potency (e.g., BRD4 inhibition) due to dual binding modes, whereas monovalent analogs (e.g., 6-chloro-3-methyl derivatives) lack this advantage .
Therapeutic Versatility: Minor structural changes (e.g., replacing piperazine with morpholine or pyrazole) shift activity from kinase inhibition to antimicrobial or anticancer effects .
Biological Activity
The compound 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family and has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- SMILES :
C(C1=NN=C(N1)C(F)(F)F)N2CCN(CC2)C1=CC=C(C=C1)F - Molecular Formula : C16H16F4N6
Research indicates that this compound exhibits significant activity as an inhibitor of various kinases, particularly the phosphatidylinositol 3-kinase (PI3K). The inhibition of PI3K is crucial as it plays a pivotal role in cell growth, proliferation, and survival pathways.
2. Enzyme Inhibition Studies
A study conducted by Sprint Bioscience reported an IC50 value of less than 5 nM for the compound against PI3K catalytic subunit type 3. This suggests a high potency in inhibiting this target enzyme, which is relevant in cancer biology and therapeutic interventions .
3. Cytotoxicity and Selectivity
The cytotoxic effects were evaluated using various cell lines. The compound displayed selective toxicity towards cancerous cells while exhibiting minimal effects on normal fibroblast cells. This selectivity is desirable for therapeutic applications, minimizing side effects associated with conventional chemotherapy.
Case Study 1: Anti-Cancer Activity
In a study assessing the anti-cancer potential of triazolo-pyridazines, it was found that compounds similar to 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine significantly reduced tumor growth in murine models. The mechanism was attributed to the inhibition of PI3K and subsequent downstream signaling pathways involved in cell survival and proliferation .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related pyridazine derivatives. The results indicated that these compounds could inhibit monoamine oxidase (MAO), which is linked to neurodegenerative diseases such as Alzheimer's. The derivatives exhibited IC50 values in the low micromolar range, indicating potential for further development as neuroprotective agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications at specific positions on the triazole and pyridazine rings significantly affected biological activity. For instance:
- Substituents like trifluoromethyl groups enhanced enzyme inhibition.
- The presence of piperazine moieties contributed to improved binding affinity to target enzymes.
Q & A
Q. What synthetic strategies are commonly employed to prepare triazolopyridazine derivatives like 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step reactions starting with hydrazine derivatives and functionalized pyridazines. Key steps include cyclization to form the triazole ring, followed by coupling reactions to introduce substituents like the 4-fluorophenylpiperazine moiety. For example, 6-chloro-3-hydrazinopyridazine intermediates are often used, undergoing condensation with aldehydes or ketones to form the triazole core . Purification methods such as column chromatography and recrystallization are critical for isolating high-purity products .
Q. How is the structural integrity of this compound validated during synthesis?
Structural characterization relies on 1H NMR , 13C NMR , and FT-IR spectroscopy to confirm functional groups and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) . For crystallographic confirmation, single-crystal X-ray diffraction (as demonstrated for analogous triazolopyridazines) provides unambiguous structural data .
Q. What preliminary biological screening assays are recommended for evaluating this compound?
Initial screening should include:
- In vitro enzyme inhibition assays (e.g., PDE4, BRD4, or kinase targets) to assess target engagement .
- Cellular viability assays (e.g., MTT or ATP-luciferase) to determine cytotoxicity and therapeutic windows .
- Binding affinity studies (SPR or fluorescence polarization) to quantify interactions with biological targets like the androgen receptor (AR) .
Advanced Research Questions
Q. How can substituent modifications optimize target selectivity and potency?
Structure-activity relationship (SAR) studies highlight the importance of:
- Piperazine substituents : The 4-fluorophenyl group enhances lipophilicity and receptor binding affinity, as seen in BRD4 inhibitors .
- Trifluoromethyl positioning : Electron-withdrawing groups at the 3-position improve metabolic stability and target engagement .
- Bivalent modifications : Dual-binding motifs (e.g., triazolopyridazine linked to piperazine) increase potency by engaging multiple binding pockets, as demonstrated in bromodomain inhibitors .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or off-target effects. Mitigation strategies include:
- Orthogonal validation : Cross-validate results using biochemical assays, cellular models, and animal studies .
- Proteomic profiling : Identify off-target interactions via kinome-wide screens or pull-down assays .
- Molecular dynamics simulations : Model binding kinetics to explain differential activity in specific isoforms (e.g., PDE4A vs. PDE4D) .
Q. How can molecular docking guide the design of derivatives with improved pharmacokinetic profiles?
Docking studies (using software like AutoDock Vina or Schrödinger) predict interactions with target proteins. For example:
- Hydrogen bonding : The triazole nitrogen forms H-bonds with PDE4 catalytic residues .
- Hydrophobic pockets : The trifluoromethyl group occupies lipophilic regions in BRD4’s acetyl-lysine binding site .
- Solubility optimization : Introduce polar groups (e.g., sulfonyl or carboxylate) while maintaining logP <5 to enhance bioavailability .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Immunohistochemistry (IHC) : Track cellular localization (e.g., nuclear translocation inhibition of AR in prostate cancer models) .
- RNA-seq/proteomics : Identify downstream pathways (e.g., c-Myc downregulation in BRD4 inhibition) .
- Pharmacokinetic studies : Measure plasma half-life, clearance, and tissue distribution in rodent models .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Reaction Conditions
Q. Table 2. Comparative Bioactivity of Analogous Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
